5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(4-pyrazol-1-ylcyclohexyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-2-14-8-9-15(21-14)22(19,20)17-12-4-6-13(7-5-12)18-11-3-10-16-18/h3,8-13,17H,2,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFOXLCGUXMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at different positions on the thiophene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its sulfonamide group, in particular, could be useful in the design of drugs targeting specific enzymes or receptors.
Industry: In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group, for instance, may interact with specific enzymes or receptors, leading to biological or therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with two structurally related sulfonamide derivatives:
Compound A : 5-[1-(4-Methoxyphenyl)-1,2,3-triazol-4-yl]thiophene-2-sulfonamide ()
- Molecular Formula : C₁₃H₁₂N₄O₃S₂
- Key Features: Thiophene sulfonamide backbone. 4-Methoxyphenyl-triazole substituent at position 4.
Compound B : [(2-Chlorophenyl)carbamoyl]methyl 1H-pyrrole-2-carboxylate ()
- Molecular Formula : C₁₄H₁₃ClN₂O₃
- Key Features: Pyrrole-carboxylate ester backbone. 2-Chlorophenyl carbamoyl group.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~313 g/mol (estimated) | 336 g/mol | 292.5 g/mol |
| LogP (Estimated) | ~3.5 (high lipophilicity) | ~2.8 (moderate lipophilicity) | ~2.2 (lower lipophilicity) |
| Key Functional Groups | Sulfonamide, pyrazole, cyclohexyl, ethyl | Sulfonamide, triazole, methoxyphenyl | Carbamoyl, pyrrole, chlorophenyl |
| Acidic Groups | Sulfonamide (pKa ~1-2) | Sulfonamide (pKa ~1-2) | Carboxylate ester (pKa ~4-5) |
Analysis :
- Lipophilicity : The target compound’s cyclohexyl and ethyl groups confer higher LogP compared to Compound A’s methoxyphenyl-triazole, suggesting better membrane permeability but lower aqueous solubility.
- Hydrogen Bonding : Both the target and Compound A possess sulfonamide groups, but Compound A’s triazole and methoxy groups may engage in additional polar interactions.
Biological Activity
5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 284.39 g/mol. It features a thiophene ring, which is known for its diverse biological activities, and a pyrazole moiety that contributes to its pharmacological profile.
Research indicates that compounds containing thiophene and pyrazole structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiophene derivatives act as inhibitors for various enzymes, including carbonic anhydrases, which play a significant role in tumor growth and metastasis .
- Antiproliferative Effects : The presence of the pyrazole ring has been associated with antiproliferative effects against cancer cell lines. For instance, related compounds have shown significant inhibition of proliferation in liver (HepG2) and cervical (HeLa) cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds. For example:
- Cell Line Studies : Compounds structurally related to this compound have demonstrated IC50 values indicating potent activity against various cancer cell lines:
These results suggest that the compound may inhibit cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Properties
In addition to anticancer activity, there is evidence suggesting that thiophene-based compounds exhibit anti-inflammatory properties. For instance, certain derivatives have shown significant inhibition of pro-inflammatory cytokine release in vitro . This suggests potential applications in treating inflammatory diseases.
Case Studies and Comparative Analysis
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 54.25 | Antiproliferative |
| Similar Thiophene Derivative | HeLa | 38.44 | Antiproliferative |
| Pyrazole-linked Compound | A549 | 0.95 | Apoptosis Induction |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research, particularly in the fields of oncology and inflammation. Future studies should focus on:
- In Vivo Studies : To validate the anticancer and anti-inflammatory effects observed in vitro.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity could lead to the development of more potent derivatives.
Q & A
What are the recommended methods for synthesizing 5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized to improve yield?
Basic Research Question
Synthesis typically involves a multi-step approach:
Thiophene sulfonyl chloride preparation : React 5-ethylthiophene-2-sulfonic acid with chlorinating agents (e.g., PCl₅).
Amine coupling : React the sulfonyl chloride with 4-(1H-pyrazol-1-yl)cyclohexylamine under basic conditions (e.g., pyridine or Et₃N in THF).
Purification : Use column chromatography or recrystallization (e.g., from propan-2-ol) .
Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : NaHB(OAc)₃ improves reductive amination efficiency .
- Temperature : Controlled heating (50–60°C) minimizes side reactions.
How can researchers confirm the structural integrity of this compound using crystallographic methods?
Basic Research Question
X-ray crystallography with SHELX software (e.g., SHELXL) is the gold standard:
Crystal growth : Slow evaporation from ethanol/water mixtures.
Data collection : Use synchrotron radiation for high-resolution intensity data.
Refinement : Achieve R-values < 5% for bond length/angle accuracy.
Validation : Compare experimental data with computational models (e.g., density functional theory) .
What strategies are effective in analyzing structure-activity relationships (SAR) for this sulfonamide derivative?
Advanced Research Question
SAR methodologies :
Substituent variation : Modify the pyrazole ring (e.g., introduce electron-withdrawing groups like -CF₃ to enhance binding affinity, as seen in COX-2 inhibitors) .
Biological assays : Pair enzyme inhibition studies (e.g., IC₅₀ determination) with cellular models (e.g., NCI-60 cancer cell lines) .
Computational docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or IL-6 receptors) .
How should researchers address contradictions in biological activity data across different assay systems?
Advanced Research Question
Resolution strategies :
Assay standardization : Use identical cell lines (e.g., HT-29 for colorectal cancer) and endpoint measurements (e.g., GI₅₀ vs. apoptosis markers).
Orthogonal validation : Confirm mRNA expression (qPCR) with protein-level assays (Western blot) for targets like IL-6 .
Meta-analysis : Apply ANOVA or mixed-effects models to identify outliers and trends .
What are the best practices for characterizing synthetic intermediates and impurities?
Basic Research Question
Key techniques :
NMR spectroscopy : Monitor tert-butyl intermediates (δ 1.4 ppm for CH₃ protons) .
HPLC-MS : Detect des-ethyl impurities (e.g., [M+H]+ = 365.1 vs. 379.1 for the target compound).
Reference standards : Compare retention times with certified impurities (e.g., Celecoxib-related compounds) .
Which in vitro models are most suitable for evaluating antitumor potential?
Advanced Research Question
Preferred models :
NCI-60 panel : Screen across 60 cancer cell lines to calculate mean GI₅₀ values .
Mechanistic studies : Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry).
3D tumor spheroids : Mimic in vivo tumor microenvironments for efficacy validation .
How can computational tools aid in designing analogs with improved pharmacokinetics?
Advanced Research Question
Computational strategies :
ADMET prediction : Use SwissADME to assess bioavailability and CYP450 metabolism.
Molecular dynamics : Simulate blood-brain barrier penetration (e.g., via LogP optimization).
Metabolic stability : Identify oxidation-prone sites (e.g., ethyl group) using Schrödinger’s QikProp .
Notes
- Avoid commercial sources (e.g., BenchChem) for structural data; rely on crystallographic databases (CCDC) .
- For synthesis scalability, optimize batch processes using continuous flow reactors .
- Contradictions in IL-6 data may arise from cell-type-specific signaling; validate in primary human leukocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
